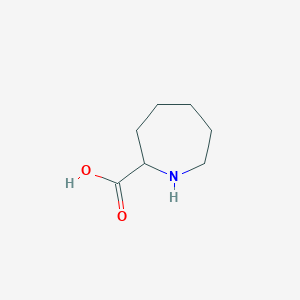

Azepane-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Azepane-2-carboxylic acid involves several steps. One method involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates followed by selective reduction of the amide carbonyl group . Another method involves Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions .Molecular Structure Analysis

The molecular structure of Azepane-2-carboxylic acid consists of a seven-membered ring with a carboxylic acid group attached . The InChI code for this compound is 1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) .Chemical Reactions Analysis

Carboxylic acids, including Azepane-2-carboxylic acid, undergo several types of reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Azepane-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 143.19 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Non-Fused N-Aryl Azepane Derivatives

Azepane-2-carboxylic acid plays a crucial role in the synthesis of non-fused N-aryl azepane derivatives . These reactions, catalyzed by Pd/LA, proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Formal Synthesis of Proheptazine Derivative

The synthetic value of Azepane-2-carboxylic acid is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

DFT Calculations and Reaction Pathway Insights

Azepane-2-carboxylic acid is used in DFT calculations to reveal the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Preparation of Trifluoromethyl-Substituted Azepin-2-Carboxylates

Azepane-2-carboxylic acid is used in the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates . This is achieved via Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Synthesis of Phosphorous Analogues

Azepane-2-carboxylic acid is also used in the synthesis of phosphorous analogues of trifluoromethyl-substituted azepin-2-carboxylates . This is achieved through the same Cu (I)-catalyzed tandem amination/cyclization reaction .

Commercial Availability and Research Applications

Azepane-2-carboxylic acid is commercially available and is provided to early discovery researchers as part of a collection of unique chemicals . This allows researchers to explore a wide range of potential applications and syntheses .

Safety And Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including Azepane-2-carboxylic acid, has witnessed rapid development in recent years . This research is particularly relevant in the context of upgrading bio-based feedstocks . Future research will likely continue to explore and refine these processes.

Propiedades

IUPAC Name |

azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFURXRZISKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292887 | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepane-2-carboxylic acid | |

CAS RN |

5227-53-2 | |

| Record name | Azepan-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5227-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Azepane-2-carboxylic acid interesting for peptide research?

A1: Azepane-2-carboxylic acid is a seven-membered cyclic amino acid. Introducing cyclic amino acids into peptides is a valuable strategy for enhancing structural rigidity. [] This increased rigidity can lead to improved stability, binding affinity, and resistance to enzymatic degradation in peptides designed for therapeutic or research purposes.

Q2: What is the most common synthetic approach to obtain Azepane-2-carboxylic acid?

A2: The synthesis of Azepane-2-carboxylic acid often starts with cycloheptanone. One method utilizes microwave irradiation to facilitate the formation of the Azepane-2-carboxylic acid dimer. Subsequent hydrolysis with a strong acid then yields the desired Azepane-2-carboxylic acid. []

Q3: Are there enantioselective syntheses for this cyclic amino acid?

A3: Yes, researchers have developed asymmetric syntheses for enantiopure 7-substituted Azepane-2-carboxylic acids. One such approach utilizes (S)-tribenzyl glutamic acid γ-aldehyde as a starting material. This aldehyde undergoes a Horner–Wadsworth–Emmons reaction, followed by a palladium-catalyzed double-bond hydrogenation and hydrogenolysis, ultimately leading to the desired enantiopure Azepane-2-carboxylic acid derivatives. [, ]

Q4: What is the significance of the 7-position in Azepane-2-carboxylic acid derivatives?

A4: The 7-position in Azepane-2-carboxylic acid offers a site for introducing various substituents. These modifications at the 7-position can significantly impact the conformational preferences of the cyclic amino acid. [, ] Controlling the conformation can be crucial for dictating how the Azepane-2-carboxylic acid interacts with other molecules, particularly in the context of peptide design.

Q5: What analytical techniques are commonly used in the synthesis and characterization of Azepane-2-carboxylic acid and its derivatives?

A5: While the provided abstracts do not specify the analytical techniques, it is standard practice in organic synthesis to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation. Furthermore, techniques like chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining the enantiomeric purity of synthesized compounds, especially in the context of asymmetric synthesis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)